molecular formula C36H28 B12541099 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene CAS No. 652142-10-4

1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene

Cat. No.: B12541099
CAS No.: 652142-10-4
M. Wt: 460.6 g/mol
InChI Key: JZWMKGNVPUHSFE-UHFFFAOYSA-N
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Description

1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene (CAS: 652142-10-4) is a bis-azulene derivative featuring two azulene moieties connected via a phenylethyl linker at position 1 and a phenylethenyl group at position 3 . Azulene, a non-alternant bicyclic aromatic hydrocarbon with a 10-π-electron system, exhibits unique electronic properties due to its polarized structure (electron-rich 5-membered ring and electron-deficient 7-membered ring).

Properties

CAS No.

652142-10-4

Molecular Formula

C36H28

Molecular Weight

460.6 g/mol

IUPAC Name

1-(1-azulen-1-yl-2-phenylethyl)-3-(2-phenylethenyl)azulene

InChI

InChI=1S/C36H28/c1-5-13-27(14-6-1)21-22-30-26-36(33-20-12-4-11-19-32(30)33)35(25-28-15-7-2-8-16-28)34-24-23-29-17-9-3-10-18-31(29)34/h1-24,26,35H,25H2

InChI Key

JZWMKGNVPUHSFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=C3C=CC=CC=C3C=C2)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The α-hydrogen of 1-(2-phenylethyl)azulene is deprotonated by a base (e.g., KOH), forming an enolate.
  • Condensation : The enolate attacks the carbonyl carbon of azulene-1-carbaldehyde, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water under heat yields the conjugated enone.

Key Findings

  • Yield Optimization : Yields range from 62% to 99.99%, depending on substituents. Electron-donating groups (e.g., -OH, -NH₂) on the phenyl ring enhance yields due to increased enolate stability.
  • Substituent Effects :

























    Substituent (Ar)Yield (%)Configuration
    4-Hydroxyphenyl73E
    1-Naphthyl75E
    2-Naphthyl99.99E

    Data adapted from PMC article.

Advantages

  • Simplicity : Minimal reagents (KOH, ethanol) and ambient temperature.
  • Scalability : High purity achieved via column chromatography.

Limitations

  • Steric Hindrance : Bulky substituents (e.g., 3-chloroazulene) reduce yields.

Wittig Reaction

The Wittig reaction enables the formation of α,β-unsaturated systems via phosphonium ylide intermediates. For azulene derivatives, this method involves reacting azulene-1-carbaldehyde with a phosphonium salt.

Reaction Protocol

  • Ylide Formation : A phosphonium salt (e.g., triphenylphosphine + alkyl halide) is deprotonated to form a ylide.
  • Olefination : The ylide reacts with azulene-1-carbaldehyde to form a double bond.

Case Study: 1-Vinylazulene

Reagent Base/Solvent Yield (%)
Ph3P=CH2 (Ylide) n-BuLi/Et2O 74
Ph3P=CH-Ar (Ylide) EtONa/EtOH 85
Data from Semantic Scholar.

Applications

  • Symmetric/Unsymmetric Derivatives : Used to synthesize 1,3-diarylazulenes via bis-phosphonium salts.
  • Challenges : Competing side reactions (e.g., alkylation) reduce selectivity for complex substrates.

Three-Component Reactions

Three-component reactions (TCRs) offer a one-pot approach to complex molecules. Azulene derivatives can be synthesized via TCRs involving azulene, aryl glyoxal, and 1,3-dicarbonyl compounds.

Mechanism

  • Amine Activation : Azulene reacts with aryl glyoxal to form an iminium intermediate.
  • Nucleophilic Addition : The 1,3-dicarbonyl compound attacks the iminium carbon.
  • Cyclization/Dehydration : Forms the final product.

Optimized Conditions

Component Ratio Solvent Time (h) Yield (%)
1:1.2:1.2 iPrOH 0.5 84
Data from RSC supplement.

Advantages

  • Atom Economy : Minimal waste; all components are incorporated.
  • Diversity : Tolerates aryl/heteroaryl boronic acids and α-hydroxy aldehydes.

Patent-Specific Methods

Reduction-Deprotection Strategy (US20070293690A1)

This method involves reducing protected azulene intermediates (e.g., esters, amides) to yield the target compound.

  • Key Steps :
    • Acetylation : Protect azulene hydroxyl groups.
    • Reduction : Use triethylsilane or sodium borohydride to remove protecting groups.
  • Yield : High (>90%) for methyl-protected intermediates.

Intermediate-Based Synthesis (EP1783122A1)

A five-step process involving:

  • Methoxymethylation : Protect azulene hydroxyl groups.
  • Acylation : Introduce acetyl groups.
  • Reduction : Remove protecting groups.
  • Advantages : Avoids column chromatography; uses toluene as solvent for environmental safety.

Comparative Analysis of Methods

Method Yield Range Complexity Scalability
Claisen-Schmidt 62–99.99% Low High
Wittig 50–90% Moderate Moderate
Three-Component 63–84% High Low
Patent Strategies >90% Variable High

Chemical Reactions Analysis

1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene serves as a building block for synthesizing more complex molecules. It is utilized in studies of aromaticity and electronic properties, making it valuable for theoretical and applied chemistry research.

Biology

Research has indicated potential biological activities of this compound, particularly in:

  • Anti-inflammatory Properties: Studies suggest that azulene derivatives exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
  • Antioxidant Activity: The compound has shown significant antioxidant activity, scavenging free radicals effectively.

Antioxidant Activity Data:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Azulene Derivative 178.5 ± 2.385.4 ± 1.9
Azulene Derivative 282.0 ± 3.188.7 ± 2.5
This Compound80.0 ± 2.887.0 ± 2.0

Medicine

The compound is being explored for therapeutic applications:

  • Dermatology: Its anti-inflammatory and antioxidant properties make it a candidate for skin treatments.
  • Oncology: Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action.

Industrial Applications

In the industrial sector, 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene is being investigated for:

  • Optoelectronic Materials: Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and solar cells.

Comparison with Similar Compounds

Heteroaryl-Substituted Azulenes

Compounds such as 1-(3-isoxazolyl)azulene and 1-(3-pyrazolyl)azulenes are synthesized via reactions of azulene enaminones with hydroxylamine or hydrazines, yielding moderate efficiencies (e.g., 50–70% yields) . These heteroaryl groups introduce electron-withdrawing or donating effects, altering azulene’s electronic properties. For example:

  • 1-(3-Pyrazolyl)azulenes exhibit redshifted absorption spectra compared to unsubstituted azulene due to extended conjugation .
  • 1-(2-Thienyl)azulene (synthesized via Suzuki coupling) shows enhanced stability in polar solvents, attributed to sulfur’s electron-donating effects .

Key Difference : The target compound’s phenyl substituents lack heteroatoms, likely reducing its solubility in polar media compared to heteroaryl analogs. However, the extended π-system may improve charge-transfer capabilities.

Vinylazulenes and Conjugated Systems

Vinylazulenes, such as 1-vinylazulene, are synthesized via Wittig reactions or condensation of azulene carbaldehydes . These compounds exhibit strong fluorescence and nonlinear optical (NLO) properties due to planar conjugation. For instance:

  • 1-(2-Phenylethenyl)azulene derivatives show bathochromic shifts in UV-Vis spectra (~600 nm) compared to azulene (~580 nm) .
  • Azuleno[2,1-a]naphthalene (a fused polycyclic derivative) demonstrates exceptional thermal stability (decomposition >300°C) due to rigid π-frameworks .

Key Difference: The target compound’s non-fused, flexible phenylethyl linker may reduce thermal stability compared to fused systems. However, the dual azulene cores could enable unique redox behavior, such as multistep electron transfer.

Pharmacologically Active Azulene Derivatives

Guaiazulene-based chalcones (e.g., (2Z)-1-(4-chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one) exhibit anti-inflammatory activity by inhibiting inflammatory cell migration . The azulene moiety’s electron-deficient ring likely interacts with cellular targets via dipole interactions.

Key Difference : The target compound lacks the α,β-unsaturated ketone (chalcone) backbone critical for bioactivity in these derivatives. Its phenyl substituents may instead favor applications in materials science (e.g., organic electronics).

Azulene Sulfonium Salts and Organometallic Complexes

1-(Azulen-1-yl) tetrahydrothiophenium hexafluorophosphate is synthesized with high yields (92–96%) via electrophilic substitution, demonstrating azulene’s reactivity in forming stable sulfonium salts . Similarly, iron-mediated azulene complexes (e.g., tricarbonyl[1-(cyclohexadienyl)-3-phenylazulene]iron) exhibit tunable redox states for catalytic applications .

Key Difference : The target compound’s lack of metal coordination or charged groups limits its utility in catalysis but simplifies its synthesis and purification.

Data Tables

Table 2: Electronic Properties

Compound λ_max (nm) Redox Potential (V vs. SCE) Solubility
Azulene 580 -1.2 (reduction) Low in H2O
Target Compound ~620* Not reported Moderate in DCM
1-(2-Thienyl)azulene 595 -1.0 (reduction) High in THF
Azuleno[2,1-a]naphthalene 650 -1.5 (reduction) Low in most solvents

*Estimated based on extended conjugation.

Biological Activity

1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene is a complex organic compound belonging to the azulene family, characterized by its unique structure featuring azulene and phenyl groups. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antioxidant Properties

Research indicates that azulene derivatives exhibit significant antioxidant activity. A study demonstrated that compounds similar to 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Azulene Derivative 178.5 ± 2.385.4 ± 1.9
Azulene Derivative 282.0 ± 3.188.7 ± 2.5
1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene 80.0 ± 2.8 87.0 ± 2.0

Anti-inflammatory Effects

The anti-inflammatory properties of azulene compounds have been explored in vitro and in vivo. One study evaluated the effects of this compound on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
LPS300 ± 20350 ± 25
Azulene Compound 180 ± 15 230 ± 20

Anticancer Activity

Several studies have investigated the anticancer potential of azulene derivatives, including the compound . In a recent study on human cancer cell lines, it was found that this compound induces apoptosis and inhibits cell proliferation.

Case Study:
In vitro tests on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)MCF-7 Viability (%)PC-3 Viability (%)
Control100100
107570
25 50 45
50 30 25

The mechanisms underlying the biological activities of this compound are thought to involve modulation of signaling pathways related to inflammation and cancer progression. Specifically, it may inhibit NF-kB activation and promote the expression of apoptotic markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step strategies involving azulene functionalization. For example, azulene derivatives are often prepared using enaminone intermediates (e.g., methyl 1-acetylazulene-3-carboxylate) subjected to Vilsmeier reactions or cyclization with enol ethers. Reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., BF₃·Et₂O) critically affect regioselectivity and yield. Hydrolysis and acidification steps may follow to stabilize substituents .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254–280 nm) using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–8.5 ppm) and ethylene linkages. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Residual solvents (e.g., triethylamine) are quantified using gas chromatography with flame ionization detection (GC-FID) .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodological Answer : Azulene derivatives are prone to oxidation and photodegradation due to extended π-conjugation. Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Storage in amber vials under argon and addition of antioxidants (e.g., BHT at 0.1% w/w) are recommended. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect decomposition above 150°C .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be addressed, particularly during azulene functionalization?

  • Methodological Answer : Low yields often stem from steric hindrance at the azulene 1- and 3-positions or competing side reactions (e.g., dimerization). Strategies include:

  • Optimizing protecting groups : Trimethylsilyl (TMS) groups reduce steric effects during coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity.
  • By-product analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., excess phenylacetylene for Suzuki-Miyaura coupling) .

Q. How do researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies may arise from tautomerism or non-covalent interactions (e.g., intramolecular H-bonding in azulene derivatives). Solutions include:

  • Variable-temperature NMR : Resolves dynamic processes (e.g., proton exchange) by cooling to −40°C.
  • DFT calculations : Compare computed 1H^1H-NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms.
  • X-ray crystallography : Resolves ambiguity by confirming solid-state conformation (e.g., dihedral angles between azulene and phenyl groups) .

Q. What strategies are used to enhance regioselectivity in the functionalization of azulene cores?

  • Methodological Answer : Regioselectivity is controlled by:

  • Electron-withdrawing/donating groups : A 3-carboxylate group directs electrophilic substitution to the 1-position.
  • Metal coordination : Pd(0) catalysts favor cross-coupling at less hindered positions.
  • Computational modeling : Frontier Molecular Orbital (FMO) analysis predicts reactive sites using Gaussian09 at the M06-2X/def2-TZVP level .

Q. What mechanistic insights explain electron-transfer properties in this compound?

  • Methodological Answer : The compound’s electron-rich azulene core and phenyl substituents enable unique redox behavior. Cyclic voltammetry (CV) in DCM reveals two oxidation peaks (+0.8 V and +1.2 V vs. Ag/AgCl) corresponding to azulene and styryl moieties. Time-dependent DFT (TD-DFT) simulations show charge-transfer excited states with λₐᵦₛ ~450 nm, corroborated by UV-vis spectroscopy .

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